

IUPAC name for 3,4-Diaminothiophene Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Diaminothiophene
Dihydrochloride

Cat. No.: B015237

[Get Quote](#)

An In-Depth Technical Guide to Thiophene-3,4-diamine Dihydrochloride: A Core Building Block for Advanced Materials and Therapeutics

Introduction

Thiophene-3,4-diamine Dihydrochloride is a pivotal heterocyclic amine that has garnered significant attention across multiple scientific disciplines. As a stable salt of a highly reactive ortho-diamine, it serves as a versatile and indispensable building block in the realms of organic electronics, polymer chemistry, and medicinal drug discovery. Its unique electronic properties, stemming from the electron-rich thiophene ring, combined with the dual nucleophilic sites of the vicinal amino groups, make it a precursor of choice for constructing complex, functional molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of Thiophene-3,4-diamine Dihydrochloride. Moving beyond a simple datasheet, we will delve into its fundamental properties, synthesis, mechanistic applications, and validated experimental protocols. The objective is to equip the modern scientist with the technical accuracy and field-proven insights required to effectively harness the potential of this compound in their research and development endeavors.

Part 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is the bedrock of its successful application. Thiophene-3,4-diamine Dihydrochloride is a grey to brown crystalline powder.^{[1][2][3]} Its dihydrochloride form enhances stability and simplifies handling compared to the free base, which is prone to oxidation. Key identifiers and properties are summarized below.

Property	Value	Source(s)
IUPAC Name	thiophene-3,4-diamine;dihydrochloride	[4][5][6][7]
CAS Number	90069-81-1	[1][4][5]
Molecular Formula	C ₄ H ₈ Cl ₂ N ₂ S	[2][4][5][6]
Molecular Weight	187.09 g/mol	[5][6][8]
Appearance	Grey to brown crystalline powder	[1][2][3][7]
Melting Point	>150°C; 240-245°C	[3][7]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	[3]
InChI Key	RAMOMCXNLLICQ-UHFFFAOYSA-N	[2][4][5][6][7]
SMILES	C1=C(C(=CS1)N)N.Cl.Cl	[6][7]

Insight into Melting Point Discrepancy: The reported melting point varies across suppliers, with some indicating >150°C and others a sharper range of 240-245°C.^{[3][7]} This variance can often be attributed to the purity of the material (with ≥98% HPLC purity often exhibiting the higher, sharper melting point) or the experimental conditions under which the measurement was taken, such as the rate of heating. Researchers should consider the purity level as specified by their supplier when evaluating physical constants.

Part 2: Synthesis and Characterization

The reliable synthesis of Thiophene-3,4-diamine Dihydrochloride is crucial for its application. A common and effective laboratory-scale synthesis involves the reduction of a dinitro-thiophene precursor.[9]

Synthetic Pathway: Reduction of 3,4-Dinitrothiophene

The core of the synthesis is the chemical reduction of the two nitro groups on the thiophene ring to their corresponding amine functionalities. A well-established method employs a metal-acid system, such as tin (Sn) in the presence of concentrated hydrochloric acid (HCl).[9]

- Causality of Reagent Choice:

- Tin (Sn) Metal: Tin is an effective reducing agent in acidic media. It readily donates electrons to the nitro groups, initiating the reduction process.
- Concentrated HCl: The acidic environment is critical. It protonates the nitro group's oxygen atoms, making them good leaving groups (as water) and facilitating the multi-step reduction. Furthermore, upon formation of the diamine free base, the excess HCl immediately protonates the basic amino groups, precipitating the stable and far less air-sensitive dihydrochloride salt directly from the reaction mixture. This in-situ salt formation is a key feature for ensuring high yield and product stability.[9]

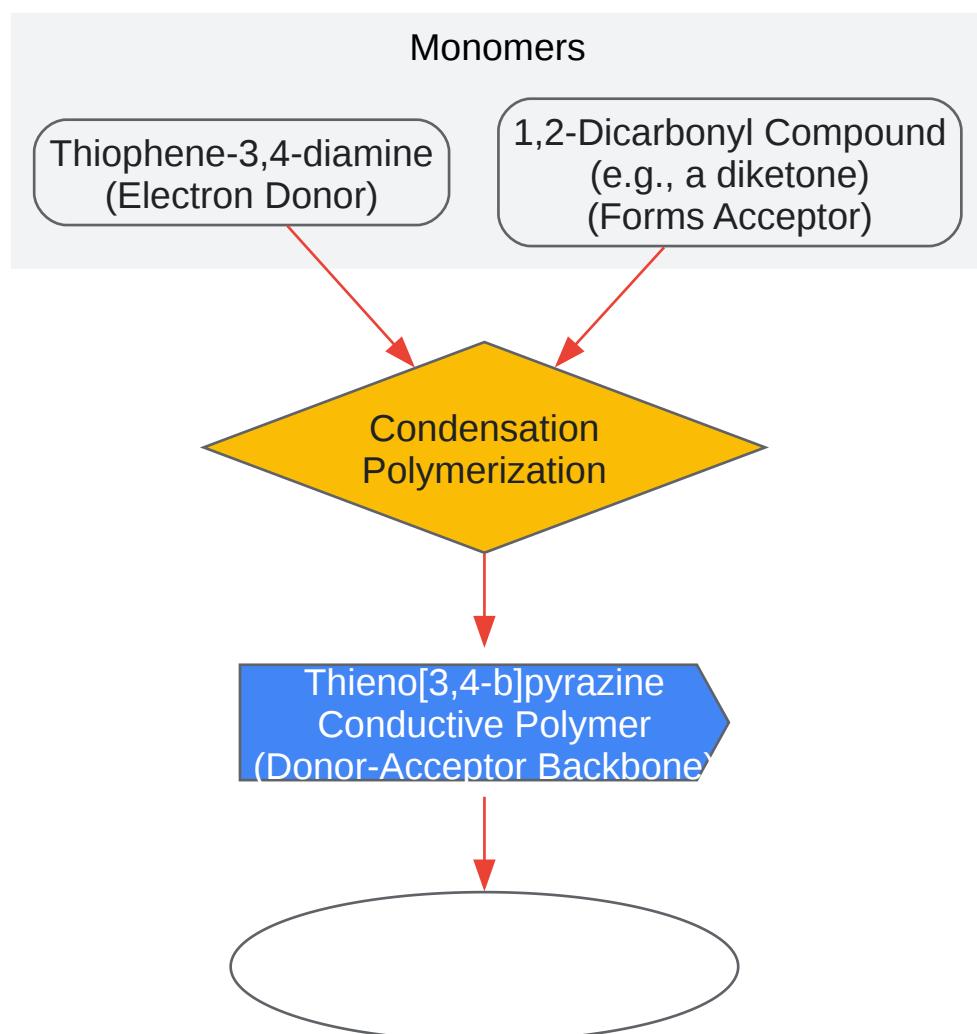
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for Thiophene-3,4-diamine Dihydrochloride.

Characterization

Post-synthesis, confirming the identity and purity of the compound is paramount.

- ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear structural confirmation. In DMSO-d₆, the compound typically shows a singlet at approximately 6.95 ppm, corresponding to the two equivalent protons on the thiophene ring.[9] The amine protons may appear as a broad singlet, the chemical shift of which can be concentration-dependent.
- High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity, with research-grade material typically specified at >95-98%. [2]
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching bands for the ammonium salts and C-H and C=C bands associated with the thiophene ring. [2]


Part 3: Core Applications in Material Science and Drug Discovery

The utility of Thiophene-3,4-diamine Dihydrochloride stems from its ability to undergo condensation reactions to form extended π-conjugated systems, making it a cornerstone for functional materials.

Organic Electronics and Conductive Polymers

This compound is a premier monomer for the synthesis of thieno[3,4-b]pyrazine-based polymers. These polymers are valued in organic electronics for their low band gaps, high charge carrier mobility, and stability.[1][3][7]

- Mechanism of Action: The condensation of the 1,2-diamine with a 1,2-dicarbonyl compound creates a pyrazine ring fused to the thiophene core. This process, when applied to polymer synthesis, generates a repeating donor-acceptor (D-A) architecture along the polymer backbone. The electron-rich thiophene acts as the donor unit, while the newly formed electron-deficient pyrazine serves as the acceptor. This internal D-A structure is fundamental to tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling its optical and electronic properties for specific applications.

[Click to download full resolution via product page](#)

Caption: Role as a building block in conductive polymer synthesis.

Applications include:

- Organic Photovoltaics (OPVs): As a component of low band gap materials for absorbing a broader range of the solar spectrum.[3][7]
- Organic Light-Emitting Diodes (OLEDs): In the development of organic semiconductors for charge transport layers.
- Organic Field-Effect Transistors (OFETs): For creating n-channel field-effect transistor materials.[1][3][7]

Medicinal Chemistry and Drug Development

The thiophene ring is a well-recognized bioisostere of the benzene ring, often incorporated into drug candidates to modulate potency, selectivity, and pharmacokinetic properties. The diamine functionality of this specific compound provides reactive handles for building diverse molecular libraries.

- **Scaffold for Bioactive Molecules:** The vicinal amine groups are potent nucleophiles, readily reacting with electrophiles to generate a wide array of derivatives. This makes it an attractive starting point for synthesizing libraries of compounds for screening against various biological targets.
- **Anticancer and Antimicrobial Potential:** While this specific molecule is a building block, related diaminothiophene derivatives have demonstrated significant potential as anticancer and antimicrobial agents.^[10] For instance, diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives have shown potent antiproliferative activity against human breast cancer cell lines.^[10] The core structure is thus validated as a pharmacologically relevant scaffold.
- **DNA Intercalation and Proton Transfer Complexes:** The planar, aromatic nature of thiophene-based structures, once elaborated, can facilitate intercalation with DNA. The study of proton transfer complexes is crucial for understanding drug-receptor interactions and mechanisms of pharmacological activity.^[11]

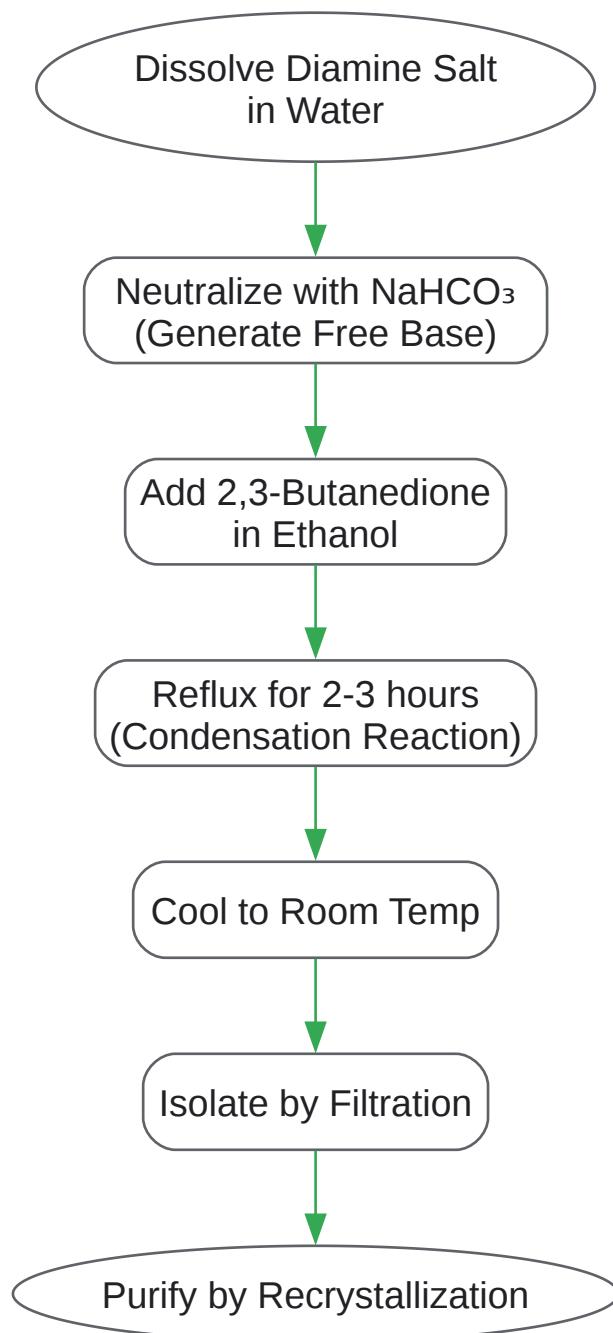
Part 4: Experimental Protocols and Workflow

Adherence to validated protocols is essential for reproducibility and safety.

Protocol: Synthesis of a Model Thieno[3,4-b]pyrazine

This protocol describes a representative condensation reaction to illustrate the compound's primary reactivity.

Objective: To synthesize 2,3-dimethylthieno[3,4-b]pyrazine from Thiophene-3,4-diamine Dihydrochloride and 2,3-butanedione (diacetyl).


Materials:

- Thiophene-3,4-diamine Dihydrochloride (187.09 g/mol)

- 2,3-Butanedione (86.09 g/mol)
- Sodium Bicarbonate (NaHCO₃)
- Ethanol
- Deionized Water
- Round-bottom flask, magnetic stirrer, condenser, heating mantle

Methodology:

- Neutralization: In a 100 mL round-bottom flask, dissolve 1.87 g (10 mmol) of Thiophene-3,4-diamine Dihydrochloride in 25 mL of deionized water. Add sodium bicarbonate portion-wise with stirring until the solution becomes neutral (pH ~7) and effervescence ceases. This in-situ generation of the free diamine is critical as the free base is unstable.
- Reagent Addition: To the aqueous solution of the free diamine, add a solution of 0.86 g (10 mmol) of 2,3-butanedione in 15 mL of ethanol.
- Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 80-85°C) with continuous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, allow the mixture to cool to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.
- Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a model condensation reaction.

Protocol: Safe Handling and Stock Solution Preparation

Objective: To prepare a 100 mM stock solution in DMSO.

Safety: This compound is toxic if swallowed and causes serious eye damage.[\[5\]](#)[\[12\]](#) All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Equipment:

- Chemical fume hood
- Calibrated analytical balance
- Glass vial with a PTFE-lined cap
- Volumetric flasks
- Micropipettes
- Anhydrous DMSO

Methodology:

- Preparation: Place a clean, dry vial on the analytical balance within the fume hood and tare the balance.
- Weighing: Carefully weigh 18.71 mg of Thiophene-3,4-diamine Dihydrochloride directly into the vial. Record the exact weight.
- Dissolution: Using a micropipette, add anhydrous DMSO to the vial to achieve a final volume of 1.00 mL (assuming the volume change upon dissolution is negligible for this concentration). For higher accuracy, use a 1 mL volumetric flask.
- Mixing: Secure the cap and vortex or sonicate the vial until the solid is completely dissolved. The solution should be stored at 2-8°C, protected from light and moisture.

Part 5: Safety, Handling, and Storage

Proper safety and handling procedures are non-negotiable when working with this chemical.
[\[13\]](#)

GHS Hazard Classification:

Hazard Statement	GHS Code	Signal Word	Source(s)
Toxic if swallowed	H301	Danger	[5] [12]
May cause an allergic skin reaction	H317	Warning	[5] [12]
Causes serious eye damage	H318	Danger	[5] [12]

Recommended Precautions:

- Engineering Controls: Always handle in a chemical fume hood to avoid inhalation of the powder.[\[12\]](#)[\[13\]](#) Ensure an eyewash station and safety shower are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.[\[12\]](#)[\[13\]](#)
 - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[\[13\]](#)[\[14\]](#)
 - Body Protection: Wear a lab coat.[\[13\]](#)
- First Aid Measures:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[\[12\]](#)[\[13\]](#)
 - Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[\[12\]](#)[\[13\]](#)
 - Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. [\[12\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[\[12\]](#)[\[13\]](#)

- Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon). Recommended storage temperature is 2-8°C.[3][7]

Conclusion

Thiophene-3,4-diamine Dihydrochloride is more than a mere chemical intermediate; it is an enabling tool for innovation. Its robust synthesis, well-defined reactivity, and proven utility as a monomer for high-performance conductive polymers and a scaffold for bioactive molecules underscore its importance. By understanding its properties, mastering its handling, and appreciating the mechanistic basis of its applications, researchers can confidently and safely unlock its full potential in creating the next generation of advanced materials and therapeutics.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - **3,4-Diaminothiophene dihydrochloride**, 99%.
- PubChem. (n.d.). **3,4-Diaminothiophene dihydrochloride**. National Center for Biotechnology Information.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- SpectraBase. (n.d.). **3,4-DIAMINOTHIOPHENE**.
- MySkinRecipes. (n.d.). **3,4-Diaminothiophene Dihydrochloride**.
- Al-Obaid, A. M., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 87, 65-78.
- Basha, M. T., et al. (2022). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Molecules, 27(21), 7485.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. **3,4-DIAMINOTHIOPHENE DIHYDROCHLORIDE** | 90069-81-1 [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 3,4-DIAMINOTHIOPHENE DIHYDROCHLORIDE CAS#: 90069-81-1 [m.chemicalbook.com]
- 4. 3,4-Diaminothiophene dihydrochloride, 96% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 5. 3,4-Diaminothiophene dihydrochloride | C4H8Cl2N2S | CID 12707342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Diaminothiophene Dihydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 3,4-Diaminothiophene Dihydrochloride | CymitQuimica [cymitquimica.com]
- 9. 3,4-DIAMINOTHIOPHENE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 10. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.dk [fishersci.dk]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.ca [fishersci.ca]
- To cite this document: BenchChem. [IUPAC name for 3,4-Diaminothiophene Dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015237#iupac-name-for-3-4-diaminothiophene-dihydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com